molecular formula C26H28N2O3 B083051 UNII-4508GL007P CAS No. 13542-78-4

UNII-4508GL007P

Katalognummer: B083051
CAS-Nummer: 13542-78-4
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: PECBJEHSQQISMO-QPLCGJKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UNII-4508GL007P is a complex organic compound that has garnered attention in various scientific fields. This compound is known for its unique structural properties and potential applications in research and industry. It is characterized by the presence of a diethylaminoethoxy group, a nitro group, and a diphenylethylene backbone.

Vorbereitungsmethoden

The synthesis of UNII-4508GL007P involves several steps, typically starting with the preparation of the diethylaminoethoxy phenyl precursor. This is followed by the introduction of the nitro group and the formation of the diphenylethylene structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

UNII-4508GL007P undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as chromic acid, leading to the formation of diphenylacetic acid and related compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, resulting in the formation of various derivatives.

Common reagents used in these reactions include chromic acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

UNII-4508GL007P has several scientific research applications:

    Chemistry: It is used in the synthesis of polyimide and sulfonated polyimide derivatives, which have applications in materials science.

    Biology: The compound has been studied for its potential use in synchronizing estrus in domestic animals.

    Medicine: It is a nonsteroidal selective estrogen receptor modulator (SERM) and has been used in the treatment of breast cancer.

    Industry: The compound’s unique properties make it suitable for use in various industrial applications, including polymer synthesis and the development of new materials.

Wirkmechanismus

The mechanism of action of UNII-4508GL007P involves its interaction with specific molecular targets. As a selective estrogen receptor modulator, it binds to estrogen receptors, modulating their activity. This interaction affects various cellular pathways, leading to its therapeutic effects in conditions like breast cancer.

Vergleich Mit ähnlichen Verbindungen

UNII-4508GL007P can be compared with other similar compounds, such as:

    Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

    Raloxifene: A SERM used in the prevention of osteoporosis in postmenopausal women.

    Clomiphene: A SERM used in the treatment of infertility.

The uniqueness of this compound lies in its specific structural features and its applications in both research and therapeutic contexts.

Eigenschaften

CAS-Nummer

13542-78-4

Molekularformel

C26H28N2O3

Molekulargewicht

416.5 g/mol

IUPAC-Name

N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine

InChI

InChI=1S/C26H28N2O3/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25-

InChI-Schlüssel

PECBJEHSQQISMO-QPLCGJKRSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Isomerische SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3

Kanonische SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Key on ui other cas no.

20079-12-3

Verwandte CAS-Nummern

21708-94-1 (citrate[1:1]

Synonyme

1-(p-(beta-diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene
EIPW 111
EIPW-111

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.